Cas no 33599-88-1 (6-phenylhex-5-en-2-one)

6-Phenylhex-5-en-2-one is an α,β-unsaturated ketone with a molecular formula of C₁₂H₁₄O. This compound features a conjugated system between the phenyl ring and the carbonyl group, enhancing its reactivity in organic synthesis. Its structure makes it a valuable intermediate for Michael additions, cyclizations, and other carbon-carbon bond-forming reactions. The compound exhibits moderate stability under standard conditions and is soluble in common organic solvents, facilitating its use in laboratory and industrial applications. Its distinct reactivity profile and versatility in synthetic pathways make it a useful building block for pharmaceuticals, fragrances, and fine chemicals. Proper handling and storage are recommended to maintain its integrity.
6-phenylhex-5-en-2-one structure
6-phenylhex-5-en-2-one structure
Product Name:6-phenylhex-5-en-2-one
CAS No:33599-88-1
MF:C12H14O
MW:174.238963603973
CID:1465379
PubChem ID:11789710
Update Time:2025-05-23

6-phenylhex-5-en-2-one Chemical and Physical Properties

Names and Identifiers

    • 5-Hexen-2-one, 6-phenyl-, (5E)-
    • trans-6-phenylhex-5-en-2-one
    • 6-phenylhex-5-en-2-one
    • (5E)-6-phenyl-5-hexen-2-one
    • EN300-1864127
    • (E)-6-phenylhex-5-en-2-one
    • (E)-6-phenyl-hex-5-en-2-one
    • 33599-88-1
    • SCHEMBL3108113
    • 6-phenyl-hex-5-en-2-one
    • Inchi: 1S/C12H14O/c1-11(13)7-5-6-10-12-8-3-2-4-9-12/h2-4,6,8-10H,5,7H2,1H3/b10-6+
    • InChI Key: FQAGFMVFSPYMEW-UXBLZVDNSA-N
    • SMILES: O=C(C)CC/C=C/C1C=CC=CC=1

Computed Properties

  • Exact Mass: 174.10452
  • Monoisotopic Mass: 174.104465066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07

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Additional information on 6-phenylhex-5-en-2-one

Comprehensive Analysis of 6-Phenylhex-5-en-2-one (CAS No. 33599-88-1): Properties, Applications, and Industry Insights

6-Phenylhex-5-en-2-one (CAS No. 33599-88-1) is an organic compound belonging to the class of aromatic ketones. This molecule features a phenyl group attached to a hexenone backbone, making it a versatile intermediate in synthetic chemistry. Its unique structure, characterized by a conjugated double bond and a ketone functional group, enables diverse reactivity patterns, which are exploited in pharmaceuticals, fragrances, and specialty chemicals. Researchers and manufacturers value this compound for its role in Michael addition reactions, aldol condensations, and as a precursor for flavor and fragrance ingredients.

In recent years, the demand for 6-phenylhex-5-en-2-one has surged due to its applications in green chemistry and sustainable synthesis. With growing environmental concerns, industries are prioritizing eco-friendly production methods, and this compound’s compatibility with catalytic processes aligns with these trends. Additionally, its potential in biocatalysis has attracted attention, as enzymatic routes offer lower energy consumption and reduced waste. These advancements address common search queries like "sustainable ketone synthesis" or "green alternatives for aromatic ketones," reflecting the market’s shift toward sustainability.

The spectroscopic properties of CAS No. 33599-88-1 are well-documented, with distinct IR absorption bands at 1680 cm-1 (C=O stretch) and 1600 cm-1 (C=C stretch). NMR studies reveal characteristic signals for the vinyl proton (δ 6.5–7.0 ppm) and phenyl ring protons (δ 7.2–7.6 ppm). Such data is critical for quality control and is often searched under terms like "6-phenylhex-5-en-2-one NMR spectrum" or "CAS 33599-88-1 analytical methods." These details are vital for laboratories ensuring batch consistency or verifying synthetic pathways.

Another hot topic linked to 6-phenylhex-5-en-2-one is its role in drug discovery. The compound’s scaffold is a building block for bioactive molecules, particularly in anti-inflammatory and antimicrobial agents. Recent patents highlight derivatives of this ketone as inhibitors of specific enzymes, fueling queries such as "pharmaceutical uses of phenylhexenone derivatives." Its low toxicity profile, as evidenced by OECD-compliant studies, further supports its adoption in medicinal chemistry.

From an industrial perspective, CAS 33599-88-1 is manufactured via cross-coupling reactions or oxidation of allylic alcohols. Optimized routes focus on palladium-catalyzed processes to enhance yield and purity. Supply chain analysts frequently search for "6-phenylhex-5-en-2-one suppliers" or "bulk pricing trends," emphasizing the need for transparent market data. Regulatory compliance, such as REACH certification, is another critical factor for buyers, ensuring adherence to global safety standards.

In the fragrance industry, 6-phenylhex-5-en-2-one contributes to floral and woody accords. Its mild, sweet odor profile makes it suitable for perfumes and cosmetic formulations. Perfumers often inquire about "ketone-based fragrance ingredients" or "long-lasting aroma chemicals," where this compound’s stability and volatility characteristics are advantageous. Innovations in microencapsulation have further expanded its use in slow-release applications, aligning with the rising demand for longevity in personal care products.

Future research directions for 6-phenylhex-5-en-2-one may explore its electrochemical properties or polymeric applications. With the rise of organic electronics, conjugated ketones like this could play a role in semiconductor materials. Such prospects resonate with searches for "emerging uses of aromatic ketones" or "organic materials for flexible electronics." Collaborative efforts between academia and industry will likely drive these innovations, supported by computational modeling and high-throughput screening.

In summary, 6-phenylhex-5-en-2-one (CAS No. 33599-88-1) is a multifaceted compound with expanding applications across sectors. Its relevance to sustainability, pharmaceuticals, and advanced materials ensures continued interest. By addressing trending queries and highlighting cutting-edge developments, this overview underscores the compound’s scientific and commercial significance while adhering to SEO best practices for visibility in technical and industrial communities.

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